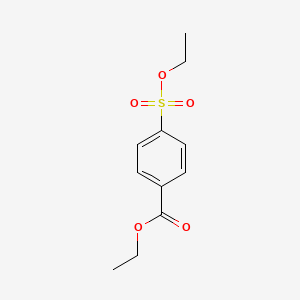

Ethyl 4-ethoxysulfonylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

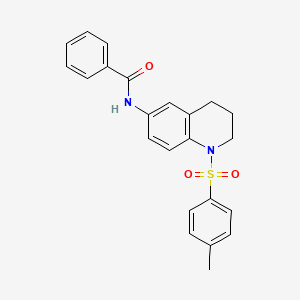

Ethyl 4-ethoxysulfonylbenzoate is an organic compound with the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol. It belongs to the class of sulfonate esters and is commonly used in scientific experiments due to its unique properties, such as acting as a strong acid catalyst. The compound appears as a white to yellowish powder and is soluble in most organic solvents, including acetone, chloroform, and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-ethoxysulfonylbenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a strong acid catalyst.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in drug metabolism studies to understand the behavior of complex organic compounds.

Industry: Acts as a building block in the synthesis of various industrial chemicals.

Wirkmechanismus

Target of Action

Ethyl 4-ethoxysulfonylbenzoate is a benzoate compound . Benzoate compounds have been found to act as local anesthetics . They primarily target nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Mode of Action

The mode of action of this compound involves its interaction with specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This compound can reduce the excitability of the membrane and has no effect on the resting potential .

Biochemical Pathways

It is known that local anesthetics like this compound can affect the sodium ion channels on nerve membranes, which play a crucial role in nerve impulse conduction . By blocking these channels, this compound disrupts the normal flow of sodium ions, which can affect various downstream effects related to nerve signal transmission .

Result of Action

The primary result of the action of this compound is the loss of local sensation, making it useful for local surgery and treatment . By blocking nerve impulses, it prevents the sensation of pain from being transmitted, providing local anesthesia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxysulfonylbenzoate is synthesized by the reaction of ethyl benzoate with chlorosulfonic acid, yielding an intermediate compound that is then treated with sodium ethoxide. The reaction mechanism involves the substitution of the ester group of ethyl benzoate with a sulfonyl chloride group, followed by the hydrolysis of the intermediate compound to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-ethoxysulfonylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate ester group can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, can react with the sulfonate ester group.

Acidic or Basic Conditions: Hydrolysis can be carried out under acidic or basic conditions to yield different products.

Major Products Formed:

Sulfonic Acids: Hydrolysis of this compound yields sulfonic acids.

Alcohols: The corresponding alcohol is also formed during hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Ethyl benzoate: A precursor in the synthesis of Ethyl 4-ethoxysulfonylbenzoate.

Methyl benzoate: Another ester of benzoic acid with similar properties.

Ethyl acetate: A common ester used in organic synthesis.

Uniqueness: this compound is unique due to its strong acid catalytic properties and its specific interaction with sodium ion channels, which is not commonly observed in other similar esters.

Eigenschaften

IUPAC Name |

ethyl 4-ethoxysulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-3-15-11(12)9-5-7-10(8-6-9)17(13,14)16-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJWYSLUTFZDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)

![N-(3,4-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2613714.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-fluorobenzamide](/img/structure/B2613725.png)

![2-{4-[(1,3-Benzoxazol-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2613728.png)